![molecular formula C12H10BrNO B3199236 2-(4-Bromophenoxy)-5-methylpyridine CAS No. 1016812-08-0](/img/structure/B3199236.png)
2-(4-Bromophenoxy)-5-methylpyridine
Overview
Description
2-(4-Bromophenoxy)-5-methylpyridine, commonly referred to as BMP, is an organobromine compound that has been studied for its potential applications in various scientific research fields. It is a derivative of pyridine, a heterocyclic aromatic compound, which is widely used in organic synthesis and as a precursor for many other compounds. BMP has been used in the synthesis of various heterocyclic aromatic compounds for use in laboratory experiments, and has also been studied for its potential applications in drug development and other biomedical applications.
Scientific Research Applications
- Application : Researchers have explored derivatives of 2-(4-bromophenoxy)-5-methylpyridine as potential antiviral agents. These compounds may inhibit viral replication or attachment, making them valuable in the fight against viral infections .
- Application : 2-(4-Bromophenoxy)-5-methylpyridine derivatives have served as intermediates in developing novel NNRTIs. These inhibitors target the reverse transcriptase enzyme, disrupting viral replication .
- Application : 2-(4-Bromophenoxy)-5-methylpyridine can be used to produce other compounds, such as 4-bromo-phenol. Researchers utilize it as a building block in pharmaceutical synthesis .
- Application : 2-(4-Bromophenoxy)-5-methylpyridine derivatives, similar to indole-3-butyric acid (IBA), may stimulate root growth. These compounds could find applications as plant growth regulators.
- Application : The coordination compound [NiCl2L(2-PrOH)]n, where L is 2-(4-bromophenoxy)acetohydrazide, exhibits a polymeric structure. It serves as an interesting example in coordination chemistry, with potential applications in catalysis or materials design .
- Application : The single crystal X-ray diffraction analysis of the coordination compound sheds light on its structural features. Understanding crystal packing and intermolecular interactions can guide the design of new materials .
Antiviral Agents
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Pharmaceutical Intermediates
Plant Growth Regulators
Coordination Chemistry
Crystal Engineering
Mechanism of Action
Target of Action
Related compounds have been studied for their anti-cancer properties
Biochemical Pathways
Related compounds have been implicated in the modulation of various biochemical pathways
Result of Action
Related compounds have shown potential anti-cancer properties . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
2-(4-bromophenoxy)-5-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-2-7-12(14-8-9)15-11-5-3-10(13)4-6-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXUVVWLPHZLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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